3-(4,6-Dimethyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a 4,6-dimethyl-pyrimidin-2-yloxymethyl substituent. Piperidine-based structures are widely utilized in pharmaceutical and agrochemical research due to their conformational flexibility and ability to interact with biological targets . The Boc group enhances stability during synthetic processes, while the pyrimidinyloxymethyl moiety may contribute to hydrophobic interactions or hydrogen bonding, depending on the application.
Properties
IUPAC Name |
tert-butyl 3-[(4,6-dimethylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-12-9-13(2)19-15(18-12)22-11-14-7-6-8-20(10-14)16(21)23-17(3,4)5/h9,14H,6-8,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFRAARZDUJLCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OCC2CCCN(C2)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4,6-Dimethyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring linked to a pyrimidine moiety, which may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structure:
This structure includes:
- A piperidine ring , which is known for its presence in various biologically active compounds.
- A pyrimidine moiety that can enhance interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the pyrimidine group may increase binding affinity and selectivity, potentially modulating the activity of these targets.
Pharmacological Studies
Recent studies have indicated that this compound exhibits various pharmacological activities:
- Antitumor Activity : Research has shown that derivatives of piperidine compounds can inhibit cancer cell proliferation. The specific interactions of the pyrimidine moiety with cellular pathways may enhance this effect.
- Neuroprotective Effects : Similar compounds have been studied for their neuroprotective properties. The potential modulation of neurotransmitter systems by this compound suggests it could be beneficial in neurodegenerative conditions.
- Antimicrobial Properties : Some studies indicate that piperidine derivatives possess antimicrobial activities, suggesting that this compound may also exhibit similar effects.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell growth | |
| Neuroprotective | Potential modulation of neurotoxicity | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited the growth of several cancer cell lines in vitro. The mechanism was linked to apoptosis induction via mitochondrial pathways, suggesting its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration, the compound was shown to reduce oxidative stress markers and improve cognitive function in treated animals compared to controls. This suggests a protective role against neurodegenerative diseases like Alzheimer's.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 3-(4,6-Dimethyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester exhibit antimicrobial activity. For instance, studies have demonstrated that piperidine derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics .
Anticonvulsant Effects
The compound has been evaluated for its anticonvulsant properties. In a study assessing various piperidine derivatives, it was found that certain modifications to the piperidine structure could enhance anticonvulsant activity, suggesting that similar strategies could be applied to this compound .
Neuroprotective Potential
Given the structural similarities to known neuroprotective agents, there is interest in exploring this compound's effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that compounds with pyrimidine and piperidine structures can modulate neurotransmitter systems and provide neuroprotection against oxidative stress .
Synthesis and Evaluation of Derivatives
A notable study synthesized several derivatives of piperidine-based compounds and evaluated their biological activities. The findings indicated that modifications at the 4 and 6 positions of the pyrimidine ring significantly impacted biological efficacy, particularly in enhancing antimicrobial and anticonvulsant activities .
Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how variations in the molecular structure affect biological activity. For instance, altering substituents on the pyrimidine ring has been shown to influence both potency and selectivity towards specific biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between the target compound and its analogs significantly influence their physicochemical properties and applications. Below is a comparative analysis:
Structural and Molecular Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents |
|---|---|---|---|---|---|
| 3-(4,6-Dimethyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester | Not available | ~C₁₇H₂₆N₃O₃* | ~335.42* | Piperidine | 4,6-Dimethyl-pyrimidin-2-yloxymethyl |
| (S)-3-(4,6-Dimethyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester | 1264038-39-2 | C₁₅H₂₃N₃O₃ | 293.36 | Pyrrolidine | 4,6-Dimethyl-pyrimidin-2-yloxy (direct O-link) |
| (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | 652971-20-5 | C₁₇H₂₃NO₄ | 305.37 | Piperidine | Phenyl, carboxylic acid |
Key Differences and Implications
Core Ring Structure :
- The piperidine ring (6-membered) in the target compound offers greater conformational flexibility compared to the pyrrolidine (5-membered) analog in . This flexibility may enhance binding to larger active sites in biological targets .
- The phenyl-substituted piperidine in introduces aromaticity and a carboxylic acid group, which could improve solubility but reduce lipid membrane permeability compared to the pyrimidine-based analogs .
In contrast, the direct O-linked pyrimidine in the pyrrolidine analog () may restrict orientation, affecting target specificity . The 4,6-dimethyl-pyrimidine moiety in both compounds contributes to electron-deficient aromatic systems, which could facilitate π-π stacking or interactions with enzymatic cofactors.
Functional Groups :
- The Boc group in all three compounds protects the amine during synthesis, but its bulkiness may sterically hinder interactions in some applications.
- The carboxylic acid in ’s compound introduces polarity, likely making it more water-soluble but less bioavailable than the ester-protected analogs .
Q & A
Basic: What are the critical parameters for optimizing the synthesis of this compound to maximize yield and purity?
Methodological Answer:
The synthesis of this tert-butyl ester derivative involves multi-step reactions, including pyrimidine ring formation, piperidine functionalization, and ester protection. Key parameters include:
- Temperature: Controlled heating (e.g., 60–80°C) during coupling reactions to avoid side products.
- Solvent Choice: Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution efficiency .
- Reaction Time: Extended reaction times (12–24 hrs) for complete tert-butyl ester formation.
- Catalysts: Use of coupling agents (e.g., HATU) for amide/ester bond formation.
Example Optimization Table:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Anhydrous DMF | ↑ Yield by 20% |
| Temperature | 70°C | Reduces byproducts |
| Reaction Time | 18 hours | >95% conversion |
Reference experimental design frameworks (e.g., Design of Experiments, DoE) to systematically vary parameters .
Basic: How should this compound be stored to ensure long-term stability?
Methodological Answer:
Stability is influenced by environmental factors:
- Temperature: Store at –20°C in airtight containers to prevent hydrolysis of the tert-butyl ester.
- Light Sensitivity: Protect from UV light using amber glassware.
- Moisture Control: Use desiccants (e.g., silica gel) in storage environments.
Degradation can be monitored via HPLC or NMR to detect hydrolysis byproducts (e.g., free carboxylic acid) .
Advanced: What computational strategies can predict the reactivity of this compound in novel derivative synthesis?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) model transition states and intermediates. For example:
- Nucleophilic Attack Prediction: Calculate electron density maps to identify reactive sites on the pyrimidine ring.
- Solvent Effects: Use COSMO-RS simulations to optimize solvent interactions .
Integrate computational results with high-throughput screening to prioritize synthetic routes .
Advanced: How can contradictory biological activity data for structurally similar derivatives be resolved?
Methodological Answer:
Contradictions often arise from assay variability or structural nuances. Resolve via:
- Structural-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., methyl vs. nitro groups on pyrimidine) using crystallography or molecular docking .
- Standardized Assays: Replicate studies under controlled conditions (pH, cell lines) to isolate variables.
- Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., logP correlations with membrane permeability) .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Confirm piperidine ring conformation and tert-butyl group integrity (e.g., ¹³C NMR for carbonyl detection at ~170 ppm) .
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]+ ion at m/z 335.2) .
- HPLC-PDA: Assess purity (>98%) and detect hydrolytic degradation .
Advanced: What mechanistic insights explain the selectivity of this compound in enzyme inhibition?
Methodological Answer:
The pyrimidine and piperidine moieties likely interact with enzyme active sites via:
- Hydrogen Bonding: Pyrimidine N-atoms with catalytic residues.
- Steric Effects: tert-Butyl group restricts conformational flexibility, enhancing selectivity.
Validate using:
- Kinetic Studies: Measure inhibition constants (Ki) under varying substrate concentrations.
- X-Ray Crystallography: Resolve enzyme-ligand co-crystal structures .
Advanced: How can functional group modifications alter the compound’s pharmacokinetic properties?
Methodological Answer:
- Ester Hydrolysis: Replace tert-butyl with methyl ester to increase solubility but reduce plasma stability.
- Pyrimidine Substitution: Introduce electron-withdrawing groups (e.g., Cl) to enhance metabolic resistance.
Use in vitro assays (e.g., microsomal stability tests) and logP measurements to guide modifications .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of fine particles.
- Emergency Protocols: Immediate rinsing with water for spills or exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
